2,3-Bis(3-methoxyphenyl)-1-benzofuran
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
61078-00-0 |
|---|---|
Molecular Formula |
C22H18O3 |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
2,3-bis(3-methoxyphenyl)-1-benzofuran |
InChI |
InChI=1S/C22H18O3/c1-23-17-9-5-7-15(13-17)21-19-11-3-4-12-20(19)25-22(21)16-8-6-10-18(14-16)24-2/h3-14H,1-2H3 |
InChI Key |
HQNZXPUXQOZMFM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=C(OC3=CC=CC=C32)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2,3 Bis 3 Methoxyphenyl 1 Benzofuran
Retrosynthetic Analysis and Key Disconnection Strategies
Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. youtube.comicj-e.org It involves mentally deconstructing a target molecule into simpler, commercially available precursors through a series of "disconnections," which correspond to the reverse of known chemical reactions. amazonaws.com For a complex molecule like 2,3-Bis(3-methoxyphenyl)-1-benzofuran, several logical disconnection strategies can be envisioned, each suggesting a different forward synthetic route.
Key disconnections for the 2,3-diarylbenzofuran scaffold primarily involve the C-O and C-C bonds that form the heterocyclic ring and attach the aryl substituents.
C7a–O Bond Disconnection (Route a): This is one of the most common strategies and involves cleaving the ether linkage of the furan (B31954) ring. mdpi.com This disconnection leads back to a 2-alkynylphenol intermediate. This precursor can then be formed from a simpler o-halophenol and an alkyne, suggesting a forward synthesis involving a coupling reaction followed by cyclization.
C2–C3 Bond Disconnection: Breaking the bond between the two aryl-bearing carbons suggests a route where one aryl group is already attached to the benzofuran (B130515) core. For instance, a 2-(3-methoxyphenyl)benzofuran (B3041299) could be synthesized first, followed by the introduction of the second 3-methoxyphenyl (B12655295) group at the C3 position via arylation.
Intermolecular Approach: A more convergent strategy involves disconnecting multiple bonds to break the molecule down into three primary components: a phenol (B47542), an alkyne, and an aryl halide. This approach often leads to powerful one-pot, multi-component reactions. nih.gov
These retrosynthetic pathways form the logical basis for the various synthetic methodologies discussed in the following sections.
Transition Metal-Catalyzed Syntheses of the Benzofuran Scaffold
Modern organic synthesis heavily relies on transition metal catalysis to achieve high efficiency, selectivity, and functional group tolerance. Palladium and copper are the most prominent metals used for constructing the 2,3-diarylbenzofuran skeleton. mdpi.comresearchgate.netnih.gov
Palladium-Catalyzed Cycloadditions and Cross-Couplings
Palladium catalysts are exceptionally versatile for forming the C-C and C-O bonds necessary for benzofuran synthesis. acs.org
Sonogashira Coupling and Annulation: The Sonogashira reaction is a powerful tool for coupling terminal alkynes with aryl halides. lookchem.com This reaction is central to many benzofuran syntheses. An efficient one-pot, three-component method can be employed, reacting a 2-iodophenol, 1-ethynyl-3-methoxybenzene, and 1-iodo-3-methoxybenzene in the presence of a palladium catalyst and a copper(I) co-catalyst. nih.govnih.govacs.org The sequence involves an initial Sonogashira coupling to form a 2-(alkynyl)phenol intermediate, which then undergoes a second palladium-catalyzed coupling and cyclization to furnish the 2,3-disubstituted benzofuran in a single step. nih.gov
Intramolecular Heck Reaction: The Heck reaction, which forms a C-C bond between an alkene and an organohalide, can be applied intramolecularly to construct the benzofuran ring. acs.org A precursor containing both a phenolic hydroxyl group and a vinyl halide can be cyclized using a palladium catalyst to form the five-membered ring.
Oxidative Annulation: Palladium-catalyzed oxidative annulation between phenols and certain unsaturated precursors, like alkenylcarboxylic acids, can produce 2,3-disubstituted benzofurans. researchgate.net This process involves C-H activation of the phenol and subsequent cyclization.
| Strategy | Catalyst System | Conditions (Solvent, Base, Temp) | Key Precursors | Typical Yield | Reference |
|---|---|---|---|---|---|
| Three-Component Sonogashira/Cyclization | Pd(PPh₃)₂Cl₂ / CuI | DMF, Et₃N, 90-110°C | 2-Iodophenol, Terminal Alkyne, Aryl Iodide | Good to Excellent | nih.gov |
| Oxidative Annulation | Pd(OAc)₂ / 1,10-Phenanthroline | DCE, Cu(OAc)₂, 130°C | Phenol, Alkenylcarboxylic Acid | Moderate to Good | researchgate.net |
| Intramolecular Heck Reaction | Pd(OAc)₂ / Ligand (e.g., PPh₃) | Toluene, Base (e.g., LiOtBu) | o-Alkoxy-Aryl Halide with Alkene | Good | acs.org |
| Suzuki/Sonogashira Coupling on Core | Pd(0) supported on silica (B1680970) | DMF, K₂CO₃, 100°C | 3-Iodo-2-phenylbenzofuran, Arylboronic Acid | Moderate to High | thieme-connect.com |
Copper-Mediated Reactions
Copper catalysis, while sometimes used in conjunction with palladium, also offers distinct pathways to benzofurans, often under milder or different conditions. mdpi.comnih.gov
Ullmann Condensation: The classical Ullmann condensation involves the copper-promoted coupling of an aryl halide with an alcohol, amine, or thiol. wikipedia.orgorganic-chemistry.orgresearchgate.net Intramolecular versions of this reaction are highly effective for synthesizing heterocycles. A 2-halophenyl precursor containing an appropriate side chain can undergo copper-catalyzed intramolecular C-O bond formation to yield the benzofuran ring. nih.gov This method is particularly useful for constructing the core ring structure from readily available starting materials.
Oxidative Annulation of Phenols and Alkynes: Copper catalysts can directly mediate the oxidative annulation of phenols and internal alkynes to produce highly substituted benzofurans. rsc.orgnih.gov In a one-pot procedure, a phenol reacts with an alkyne, such as 1,2-bis(3-methoxyphenyl)acetylene, in the presence of a copper catalyst and an oxidant like molecular oxygen, to afford the target 2,3-diarylbenzofuran. nih.govrsc.org
Domino Hydroxylation/Cyclization: Copper can promote a domino reaction starting from 2-haloarylalkynes. mdpi.com The process involves a copper-mediated hydration or hydroxylation of the alkyne in situ, followed by an immediate intramolecular cyclization to give the benzofuran product.
Gold and Silver Catalysis in Benzofuran Formation
Homogeneous gold and silver catalysis has emerged as a powerful tool for the synthesis of substituted benzofurans. These soft Lewis acids exhibit a strong affinity for alkynes, activating them towards nucleophilic attack. In the context of 2,3-diarylbenzofuran synthesis, gold and silver catalysts can facilitate the cyclization of ortho-alkynylphenols.
A notable strategy involves the gold-catalyzed tandem reaction of o-alkynylphenols with diazo compounds, which provides access to 2,3-disubstituted benzofurans under mild conditions. This process is thought to proceed through the formation of a vinyl gold species and a gold carbene intermediate. Silver salts, such as silver triflimide (AgNTf₂), are often used as co-catalysts with gold(I) complexes, like JohnPhosAuCl, to enhance catalytic activity. For instance, the reaction between quinols and alkynyl esters, promoted by a JohnPhosAuCl/AgNTf₂ system, has been shown to yield benzofuran structures. rsc.org The synthesis of N-glycosides has also been achieved through silver-assisted gold catalysis, highlighting the versatility of this catalytic system. rsc.org
| Catalyst System | Reactants | Product Type | Ref. |
| JohnPhosAuCl/AgNTf₂ | Alkynyl esters and quinols | Substituted benzofurans | rsc.org |
| Gold(I) catalyst | o-alkynylphenols and diazo compounds | 2,3-disubstituted benzofurans | nih.gov |
| Silver-assisted Gold catalyst | Alkynyl glycosyl carbonates | N-glycosides | rsc.org |
Nickel-Catalyzed Reactions
Nickel catalysis offers an economical and versatile alternative for the construction of benzofuran rings. Various nickel-based catalytic systems have been developed for the synthesis of 3-aryl benzofurans and other derivatives. acs.orgresearchgate.net One effective approach involves the intramolecular nucleophilic addition of aryl halides to aryl ketones, catalyzed by a nickel complex. nih.govnih.gov This method has demonstrated good functional group tolerance. acs.orgnih.gov
Another powerful strategy is the nickel-catalyzed intramolecular dehydrogenative coupling of ortho-alkenyl phenols. researchgate.net This reaction utilizes molecular oxygen as a green oxidant, avoiding the need for stoichiometric and often harsh oxidizing agents. The choice of ligand is crucial in these reactions, with monodentate phosphine (B1218219) ligands like tricyclohexylphosphine (B42057) (PCy₃) often showing superior performance. acs.org The reaction conditions, including the nickel precursor, ligand, and solvent, can be tuned to control the outcome of the reaction. For instance, studies on the reductive ring-opening of benzofurans have shown that the choice of ligand and silane (B1218182) can lead to divergent product formation. acs.org
Rhenium and Platinum Catalysis
While less common than gold, silver, or nickel, rhenium and platinum catalysts have shown promise in the synthesis of substituted benzofurans. Rhenium catalysts, for example, can promote the intramolecular carboalkoxylation and carboamination of alkynes. nih.gov This method provides a route to C3-substituted benzofurans under mild conditions. Mechanistic investigations suggest that the rhenium catalyst acts as a π-acid to activate the alkyne, which is followed by a charge-accelerated acs.orgacs.org-sigmatropic rearrangement. nih.govresearchgate.net
Platinum catalysis has been effectively used in the synthesis of related heterocyclic compounds, such as indole (B1671886) derivatives, through the reaction of indolylallenes. rsc.org The mechanism of these platinum-catalyzed reactions can be complex, involving cyclic vinyl-platinum intermediates. While direct applications to the synthesis of this compound are not extensively documented, these findings suggest the potential of platinum catalysts for analogous transformations leading to benzofuran cores.
| Catalyst | Reaction Type | Product | Ref. |
| Rhenium catalyst | Intramolecular carboalkoxylation of alkynes | C3-substituted benzofurans | nih.govresearchgate.net |
| Platinum catalyst | Reaction of indolylallenes | 2,3'-BIMs (indole derivatives) | rsc.org |
Annulation Reactions for 2,3-Diarylbenzofuran Formation
Annulation reactions, which involve the formation of a new ring onto a pre-existing one, are highly effective strategies for constructing the benzofuran framework. These methods often offer high atom economy and allow for the rapid assembly of complex structures.
[3+2] and [4+1] Cycloaddition Strategies
Cycloaddition reactions provide a powerful means to construct the five-membered furan ring of the benzofuran system. While [3+2] cycloadditions are more commonly reported for the synthesis of various heterocycles, the development of [4+1] cycloaddition strategies for benzofuran synthesis is a growing area of interest.
Palladium-catalyzed [4+1] annulation of ortho-vinylphenols or their precursors with a one-carbon component represents a promising approach. For instance, the reaction of benzofuran-derived azadienes with isocyanides has been shown to produce benzofuro[3,2-b]pyrrole derivatives via a [4+1] cycloaddition. acs.orgnih.gov More directly, a palladium-catalyzed [4+1] annulation of 4-vinylbenzodioxinones with sulfur ylides has been developed to afford dihydrobenzofuran derivatives. acs.org Although not directly yielding the aromatic benzofuran, these dihydrobenzofuran products can be valuable precursors.
Tandem Reaction Sequences
Tandem or cascade reactions, where multiple bond-forming events occur in a single pot, are highly efficient for the synthesis of complex molecules like 2,3-diarylbenzofurans. A prominent example is the tandem Sonogashira coupling and cyclization reaction. nih.govacs.org This sequence typically involves the palladium/copper-catalyzed coupling of an ortho-halophenol with a terminal alkyne, followed by an intramolecular cyclization to form the benzofuran ring. To generate a 2,3-diarylbenzofuran, the initial alkyne would be an arylacetylene, and a subsequent cross-coupling reaction would introduce the second aryl group at the 3-position.
Microwave-assisted one-pot, three-component synthesis under Sonogashira conditions has been developed for the efficient production of 2,3-disubstituted benzofurans from o-iodophenols, terminal alkynes, and aryl iodides. acs.org This approach offers the advantage of shorter reaction times and often leads to cleaner products with higher yields. acs.org
Functional Group Compatibility and Chemoselectivity in Synthesis
A critical aspect of any synthetic methodology is its tolerance for a wide range of functional groups, which allows for the synthesis of diverse derivatives without the need for extensive protecting group strategies. The catalytic systems described above generally exhibit good functional group compatibility.
In gold-catalyzed reactions, for example, various substituents on the aromatic rings of the starting materials are often well-tolerated. nih.govresearchgate.net Similarly, nickel-catalyzed cross-coupling reactions have been shown to be compatible with a broad range of functional groups. nih.gov
Ruthenium-catalyzed C-H activation and cyclization for the synthesis of 2,3-diarylbenzofurans has also demonstrated good functional group tolerance. rsc.org For instance, the reaction of meta-hydroxybenzoic acids with diarylacetylenes proceeds with high regioselectivity, and the carboxylic acid group remains intact. rsc.org
Chemoselectivity is another crucial consideration, particularly in tandem reactions where multiple reactive sites are present. In the Sonogashira coupling/cyclization sequence, the selective reaction of the terminal alkyne and the aryl halide in the presence of the phenolic hydroxyl group is essential. The use of appropriate bases and reaction conditions is key to achieving this selectivity. The choice of catalyst and ligand can also significantly influence the chemoselectivity of the reaction, preventing undesired side reactions and leading to the desired 2,3-disubstituted benzofuran product.
Asymmetric Synthesis Approaches for Chiral Benzofuran Derivatives
While this compound itself is achiral, the development of asymmetric methods is crucial for accessing chiral 2,3-disubstituted benzofuran derivatives, which are significant targets in medicinal chemistry. These strategies aim to control the stereochemistry at the C2 and C3 positions of the benzofuran core.
Key approaches include:
Organocatalysis : Chiral organocatalysts have emerged as powerful tools. For instance, chiral phosphoric acids and bifunctional ureas or squaramides have been successfully employed. nih.govrsc.orgacs.org A chiral squaramide catalyst can facilitate the asymmetric [4+2] cyclization of azadienes with azlactones to produce benzofuran-fused heterocycles with high diastereoselectivity and enantioselectivity (up to 99% ee). acs.org Similarly, a chiral bifunctional urea (B33335) catalyst has been used in the reaction between aurone-derived imines and ynones to generate structurally diverse benzofuran derivatives in high yields and enantioselectivities. rsc.org
Transition-Metal Catalysis : The combination of a transition metal and a chiral ligand is a cornerstone of asymmetric synthesis. A notable example is the dual-metal relay catalysis, merging rhodium-catalyzed enantioselective 1,2-addition with palladium-catalyzed intramolecular C-O coupling. acs.org This one-pot cascade reaction allows for the efficient synthesis of gem-diaryl benzofuran-3(2H)-ones containing a quaternary carbon center with excellent enantioselectivity (up to 99% ee). acs.org
Biocatalysis : Engineered enzymes offer a highly selective route to chiral molecules. Myoglobin variants have been engineered to catalyze the cyclopropanation of benzofurans with diazoester reagents, constructing stereochemically rich 2,3-dihydrobenzofurans with exceptional diastereo- and enantiopurity (>99.9% de and ee) on a preparative scale. rochester.edu This biocatalytic approach provides a sustainable and highly efficient alternative to traditional metal-based catalysts. rochester.edu
Chiral Substrate Control : Another strategy involves using chiral starting materials. A facile microwave-assisted method for synthesizing chiral 2-substituted benzofurans from N-protected α-amino acids has been developed, which proceeds without significant racemization. organic-chemistry.org
These methodologies provide a robust framework for the potential synthesis of chiral analogs of this compound, where specific stereoisomers could exhibit unique biological activities.
Green Chemistry Principles in this compound Synthesis
The integration of green chemistry principles into synthetic routes is essential for developing environmentally benign processes. This involves the use of safer solvents, recyclable catalysts, and minimizing waste.
Eliminating or replacing hazardous organic solvents is a primary goal of green chemistry.
Aqueous Media : Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. Copper-catalyzed transformations of readily available ketone derivatives have been shown to produce benzofurans in good to excellent yields using water as the solvent. organic-chemistry.org One-pot syntheses involving the reaction of o-hydroxy aldehydes, amines, and alkynes in the presence of a copper iodide catalyst have been successfully carried out in water, demonstrating an environmentally benign approach. nih.gov Multi-component reactions in aqueous media have also been developed to produce diverse and densely functionalized benzofurans. researchgate.net
Solvent-Free Conditions : Reactions conducted without a solvent, often aided by microwave irradiation, can reduce waste and shorten reaction times. The Rap-Stoermer reaction, a classical method for synthesizing benzofurans, has been efficiently performed under microwave-mediated, solvent-free conditions. semanticscholar.org Another example involves using KF/Al2O3 under solvent-free conditions for the room-temperature synthesis of benzofurans. semanticscholar.org
The ability to recover and reuse catalysts is economically and environmentally advantageous, particularly for expensive and toxic heavy metal catalysts. A significant development in this area is the use of palladium nanoparticles as a recyclable catalyst for the one-pot synthesis of benzofurans via Sonogashira cross-coupling reactions. organic-chemistry.org The catalyst can be recovered after the reaction and reused multiple times without a significant drop in its catalytic activity. organic-chemistry.org
Table 1: Illustrative Example of Catalyst Recyclability in Benzofuran Synthesis
This table illustrates the concept of catalyst reusability, based on findings for palladium nanoparticle catalysts in Sonogashira cross-coupling reactions for benzofuran synthesis. organic-chemistry.org
| Catalyst Use Cycle | Reported Yield |
| 1st Use | High |
| 2nd Use | High |
| 3rd Use | High |
| 4th Use | High |
| 5th Use | Good (Slight decrease) |
This is a conceptual representation. Actual yields may vary based on specific substrates and reaction conditions.
Avoiding transition metals eliminates concerns about their cost, toxicity, and potential contamination of the final product.
Hypervalent Iodine Reagents : A convenient metal-free cyclization of ortho-hydroxystilbenes to 2-arylbenzofurans can be mediated by hypervalent iodine reagents like (diacetoxyiodo)benzene. organic-chemistry.org
Base-Promoted or Catalyst-Free Cascade Reactions : The synthesis of benzofuran derivatives has been achieved through a catalyst-free cascade reaction between nitroepoxides and salicylaldehydes at elevated temperatures. acs.org Similarly, catalyst-free synthesis has been reported from the reaction of hydroxyl-substituted aryl alkynes and sulfur ylides. researchgate.net Other approaches utilize bases like triethylamine (B128534) to catalyze the Rap-Stoermer reaction under neat conditions. nih.gov
[3+2] Cycloaddition Reactions : Novel transition-metal-free [3+2] cycloaddition reactions of diaryliodonium salts with 1,3-dicarbonyl compounds have been reported for the synthesis of benzofuran derivatives, offering a robust and flexible protocol. rsc.org
These metal-free methods represent a significant step towards safer and more sustainable synthetic pathways for compounds like this compound. nih.govrsc.orgbeilstein-journals.orgresearchgate.net
Optimization of Reaction Parameters and Yield Enhancement Strategies
Maximizing the yield of the target product is a critical aspect of synthetic chemistry, achieved through the systematic optimization of various reaction parameters. For the synthesis of 2,3-diarylbenzofurans, several factors are typically investigated.
Catalyst and Ligand Screening : The choice of catalyst and, if applicable, the ligand is paramount. In palladium-catalyzed reactions, for example, different palladium sources (e.g., Pd(OAc)₂, (PPh₃)PdCl₂) and ligands (e.g., bpy, PCy₃) are screened to find the most effective combination. nih.govacs.org
Solvent and Base Selection : The polarity of the solvent and the strength of the base can dramatically influence reaction rates and yields. A range of solvents (e.g., toluene, acetonitrile, DMF) and bases (e.g., K₂CO₃, Cs₂CO₃, lithium tert-butoxide) are often tested. nih.govacs.orgacs.org
Temperature and Reaction Time : Optimizing the reaction temperature and duration is crucial to ensure complete conversion while minimizing the formation of byproducts. oregonstate.edu
Substituent Effects : The electronic nature of substituents on the starting materials can significantly impact the reaction outcome. Electron-donating groups on precursors like salicylaldehydes have been observed to increase the yields of the target benzofuran derivatives in certain copper-catalyzed reactions. nih.govacs.org
Table 2: Example of Reaction Parameter Optimization for Benzofuranone Synthesis
The following table is a representative example of how reaction conditions can be optimized, based on a study of a Lewis acid and protic acid-promoted benzofuranone synthesis. oregonstate.edu
| Entry | Lewis Acid | Protic Acid | Temperature (°C) | Yield (%) |
| 1 | AlCl₃ (1.0 eq) | - | 80 | 15 |
| 2 | - | TFA (0.2 eq) | 120 | <5 |
| 3 | AlCl₃ (0.1 eq) | TFA (0.2 eq) | 80 | 55 |
| 4 | AlCl₃ (0.1 eq) | TFA (0.2 eq) | 25 | 62 |
| 5 | AlCl₃ (0.1 eq) | TFA (0.2 eq) | 120 | 60 |
| 6 | AlCl₃ (0.1 eq) | TFA (0.2 eq) | 120 | 71 |
This table is adapted from a specific reaction study and serves to illustrate the optimization process. oregonstate.edu Conditions and yields are context-dependent.
Chemical Reactivity and Transformation of 2,3 Bis 3 Methoxyphenyl 1 Benzofuran
Electrophilic Aromatic Substitution Reactions on the Benzofuran (B130515) Core and Phenyl Rings
Electrophilic aromatic substitution (SEAr) represents a primary pathway for the functionalization of 2,3-Bis(3-methoxyphenyl)-1-benzofuran. wikipedia.org The reaction's regioselectivity is influenced by the directing effects of the substituents on both the benzofuran core and the pendant phenyl rings. The methoxy (B1213986) groups are strong activating groups, directing electrophilic attack to the ortho and para positions relative to themselves. wikipedia.org
Halogenation of this compound with reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) is expected to proceed readily. wikipedia.orgminia.edu.eg The methoxy groups on the phenyl rings are powerful ortho-, para-directors, making the positions activated for substitution.
The potential sites for halogenation are:
On the Phenyl Rings: The positions ortho and para to the methoxy groups are electronically enriched. This would lead to substitution at the C2', C4', and C6' positions of both 3-methoxyphenyl (B12655295) groups. Steric hindrance from the bulky benzofuran core might influence the distribution of isomers.
On the Benzofuran Core: The benzofuran ring itself can undergo electrophilic substitution, though the phenyl rings are more strongly activated by the methoxy groups. If substitution on the benzofuran core were to occur, it would likely be directed to available positions on the benzo portion of the molecule, such as C5 or C7.
Table 1: Predicted Products of Monohalogenation
| Reagent/Catalyst | Predicted Major Product(s) |
|---|---|
| Br₂ / FeBr₃ | 2-(4-Bromo-3-methoxyphenyl)-3-(3-methoxyphenyl)-1-benzofuran |
| 2-(2-Bromo-3-methoxyphenyl)-3-(3-methoxyphenyl)-1-benzofuran | |
| Cl₂ / AlCl₃ | 2-(4-Chloro-3-methoxyphenyl)-3-(3-methoxyphenyl)-1-benzofuran |
| 2-(2-Chloro-3-methoxyphenyl)-3-(3-methoxyphenyl)-1-benzofuran |
Nitration: The introduction of a nitro group (–NO₂) is achieved using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), which generates the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.comlibretexts.orglibretexts.org Similar to halogenation, the reaction is directed by the activating methoxy groups. The reaction conditions must be carefully controlled to prevent multiple nitrations. The nitro group is a deactivator for subsequent electrophilic substitutions. libretexts.org
Sulfonation: Sulfonation involves treatment with fuming sulfuric acid (H₂SO₄ containing dissolved SO₃) to introduce a sulfonic acid group (–SO₃H). libretexts.orglibretexts.org The electrophile is SO₃. libretexts.org This reaction is also directed to the ortho and para positions of the methoxy-substituted phenyl rings. A key feature of sulfonation is its reversibility; the sulfonic acid group can be removed by treatment with hot aqueous acid, which allows it to be used as a temporary blocking group to direct other substituents to specific positions. minia.edu.eglibretexts.orglibretexts.org
Table 2: Predicted Products of Nitration and Sulfonation
| Reaction | Reagents | Predicted Major Product(s) |
|---|---|---|
| Nitration | HNO₃ / H₂SO₄ | 2-(3-Methoxy-4-nitrophenyl)-3-(3-methoxyphenyl)-1-benzofuran |
| 2-(3-Methoxy-2-nitrophenyl)-3-(3-methoxyphenyl)-1-benzofuran | ||
| Sulfonation | Fuming H₂SO₄ | 2-(3-Methoxy-4-sulfophenyl)-3-(3-methoxyphenyl)-1-benzofuran |
| 2-(3-Methoxy-2-sulfophenyl)-3-(3-methoxyphenyl)-1-benzofuran |
The Friedel-Crafts reactions are classic C-C bond-forming methods in which an alkyl or acyl group is attached to an aromatic ring. libretexts.orgmasterorganicchemistry.com
Friedel-Crafts Alkylation: This reaction involves an alkyl halide (R-Cl) and a strong Lewis acid catalyst like AlCl₃. libretexts.org The reaction introduces an alkyl group onto the aromatic rings, preferentially at the positions activated by the methoxy substituents. However, this reaction is prone to limitations such as carbocation rearrangements and polyalkylation, as the introduced alkyl group is also activating. libretexts.orgyoutube.com
Friedel-Crafts Acylation: This reaction utilizes an acyl halide (RCOCl) or anhydride (B1165640) with a Lewis acid catalyst. libretexts.orgmasterorganicchemistry.com It is generally preferred over alkylation because the product, an aryl ketone, contains a deactivating acyl group that prevents further reactions on the same ring. libretexts.orgyoutube.com The resulting ketone can be subsequently reduced to an alkyl group if desired. Research has shown that intramolecular Friedel-Crafts reactions can be used to construct benzofuran skeletons. rsc.org
Table 3: Predicted Products of Friedel-Crafts Acylation | Reagent/Catalyst | Predicted Major Product(s) | | :--- | :--- | :--- | | CH₃COCl / AlCl₃ | 2-(4-Acetyl-3-methoxyphenyl)-3-(3-methoxyphenyl)-1-benzofuran | | | 2-(2-Acetyl-3-methoxyphenyl)-3-(3-methoxyphenyl)-1-benzofuran |
Nucleophilic Reactions and Ring-Opening Pathways
While less common than electrophilic substitution, the benzofuran ring system can undergo nucleophilic attack under certain conditions, potentially leading to the opening of the furan (B31954) ring. The C2 position of the benzofuran is somewhat electrophilic and can be a site for nucleophilic addition. Studies on related benzofuran derivatives show that the C2-C3 double bond can react with various reagents. researchgate.net For instance, photochemical oxygenation of 2,3-dimethylbenzofuran (B1586527) leads to a dioxetane intermediate that rearranges to an acetophenone (B1666503) derivative, demonstrating a ring-opening pathway. researchgate.net In the case of this compound, strong nucleophiles or specific reagents designed for ether cleavage could potentially attack the C2 position or the furan oxygen, leading to cleavage of the heterocyclic ring. For example, treatment of benzofurans with Selectfluor and an alcohol can lead to the formation of benzofuran-3(2H)-ones, indicating a reaction pathway involving attack at the furan ring. researchgate.net
Metal-Catalyzed Cross-Coupling Reactions for Further Derivatization
Metal-catalyzed cross-coupling reactions are powerful tools for creating new carbon-carbon and carbon-heteroatom bonds. youtube.com To utilize these methods for the derivatization of this compound, a leaving group, typically a halide (Br, I) or a triflate (OTf), must first be installed on one of the aromatic rings via the electrophilic substitution reactions described in section 3.1.1.
Once a halogenated derivative such as 2-(4-Bromo-3-methoxyphenyl)-3-(3-methoxyphenyl)-1-benzofuran is prepared, it becomes a versatile substrate for various palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: This reaction couples the aryl halide with an organoboronic acid or ester in the presence of a palladium catalyst and a base. libretexts.org It is a highly versatile method for forming biaryl linkages. For instance, coupling the bromo-derivative with another arylboronic acid would yield a complex polyaromatic structure. nih.gov This method is widely used for synthesizing heterobiaryl compounds in aqueous media. nih.gov
Sonogashira Coupling: This reaction forms a C-C bond between an aryl halide and a terminal alkyne, using a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgorganic-chemistry.orglibretexts.org This would allow for the introduction of an alkynyl substituent onto one of the phenyl rings of the core structure.
Heck Coupling: The Heck reaction couples the aryl halide with an alkene in the presence of a palladium catalyst and a base to form a new, substituted alkene. youtube.comrsc.org This would enable the attachment of vinyl-type groups to the molecule.
Stille Coupling: This reaction involves the coupling of the aryl halide with an organostannane reagent (R-SnR'₃) catalyzed by palladium. youtube.com It is known for its tolerance of a wide variety of functional groups.
Table 4: Cross-Coupling Reactions on a Halogenated Derivative
| Reaction | Coupling Partner | Catalyst System | Product Type |
|---|---|---|---|
| Suzuki | Arylboronic Acid | Pd catalyst, Base | Biaryl derivative |
| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I), Amine | Aryl-alkyne derivative |
| Heck | Alkene | Pd catalyst, Base | Aryl-alkene derivative |
| Stille | Organostannane | Pd catalyst | Aryl-Aryl/Alkenyl derivative |
C-H Activation and Functionalization Strategies
The functionalization of the benzofuran core, particularly at the C2 and C3 positions, is a key area of synthetic chemistry. While direct C-H activation on the pre-formed this compound is not extensively documented, related synthetic strategies highlight the reactivity of the benzofuran scaffold. Palladium-catalyzed processes, for instance, are employed for the ring closure of aryl o-bromobenzyl ketones to furnish 2-arylbenzofurans. mdpi.com More advanced methods involve the direct oxidative cyclization of phenols with propiolates using a Pd(OAc)₂/PPh₃ catalyst system. mdpi.com
Rhodium(II) catalysis has been utilized for the denitrogenative annulation of N-sulfonyl-1,2,3-triazoles to create 3-methylene-2,3-dihydrobenzofurans and 3-methylbenzofurans, showcasing C-H insertion pathways. mdpi.com A particularly relevant strategy for generating 2,3-diaryl benzo[b]furans involves a one-pot domino C-H and C-C activation sequence starting from coumarins. nih.gov Furthermore, scandium triflate has been used to catalyze the [4+1] cycloaddition of para-quinone methides and isocyanides, yielding N-functionalized 2,3-disubstituted benzofurans. rsc.org These methodologies underscore the potential pathways for either synthesizing or further functionalizing the this compound structure through C-H activation principles.
Oxidation Reactions and Oxidative Transformations
The oxidation of the benzofuran core can lead to significant structural changes. The C2-C3 double bond is a primary site for oxidative reactions. For example, photooxygenation of 2,3-dimethyl benzo[b]furan results in a dioxetane intermediate, which can rearrange to an acetophenone derivative. researchgate.net
While direct oxidation studies on this compound are limited, the transformation of related benzofuran structures provides insight into potential oxidative pathways. A notable reaction is the transition-metal-free decarbonylation–oxidation of 3-arylbenzofuran-2(3H)-ones, which converts them into 2-hydroxybenzophenones. beilstein-archives.orgbeilstein-journals.org This process is believed to proceed via an in-situ generated hydroperoxide from a solvent like THF under atmospheric oxygen. beilstein-archives.orgbeilstein-journals.org Although this reaction involves a lactone derivative rather than the benzofuran itself, it highlights a method for oxidatively cleaving a related heterocyclic ring system to access valuable benzophenone (B1666685) structures. beilstein-archives.org
Table 1: Conditions for Decarbonyl-Oxidation of a Model 3-Arylbenzofuran-2(3H)-one
| Entry | Base (equiv.) | Solvent | Yield (%) |
| 1 | Cs₂CO₃ (2.0) | THF | 92 |
| 2 | Cs₂CO₃ (1.0) | THF | 91 |
| 3 | K₂CO₃ (2.0) | THF | 85 |
| 4 | K₃PO₄ (2.0) | THF | 88 |
| 5 | DBU (2.0) | THF | 75 |
Data derived from a model reaction on 5-Methyl-3-phenyl-benzofuran-2(3H)-one, demonstrating the feasibility of the transformation under various basic conditions in THF. beilstein-archives.org
Reduction Reactions and Hydrogenation Studies
The selective hydrogenation of the benzofuran ring system is a critical transformation for accessing 2,3-dihydrobenzofuran (B1216630) derivatives, which are prevalent in many bioactive molecules. acs.org The furan ring of benzofurans can be selectively hydrogenated without affecting the benzene (B151609) ring.
Catalytic systems using ruthenium nanoparticles immobilized in supported ionic liquid phases (SILPs) have proven highly effective for the hydrogenation of benzofurans. acs.org The addition of a Lewis acid, such as ZnCl₂, to the ionic liquid phase can significantly enhance the catalytic activity. acs.org Studies on various benzofuran derivatives, including those with electron-donating substituents similar to the methoxy groups in this compound, show high yields of the corresponding dihydrobenzofurans. acs.org More drastic reduction, known as hydrodeoxygenation, can be achieved using catalysts like sulfided NiMoP/Al₂O₃ at high pressure and temperature, which ultimately cleaves the C-O bonds and saturates the rings, yielding products like ethylcyclohexane. researchgate.net
Table 2: Selective Hydrogenation of Benzofuran Derivatives
| Substrate | Catalyst | Product | Yield (%) |
| Benzofuran | Ru@SILP-[ZnCl₄]²⁻ | 2,3-Dihydrobenzofuran | >90 |
| 7-Methylbenzofuran | Ru@SILP-[ZnCl₄]²⁻ | 2,3-Dihydro-7-methylbenzofuran | >90 |
| 5-Methoxybenzofuran | Ru@SILP-[ZnCl₄]²⁻ | 2,3-Dihydro-5-methoxybenzofuran | >90 |
Data adapted from hydrogenation studies on various benzofuran substrates, indicating high efficiency for derivatives with electron-donating groups. acs.org
Cycloaddition Reactions and Pericyclic Processes
The C2-C3 double bond of the benzofuran nucleus is reactive in cycloaddition reactions. researchgate.net While specific cycloaddition studies on this compound are not prominent, the general reactivity of the benzofuran scaffold suggests its potential as a dienophile or as a component in other pericyclic reactions. Photochemical [2+2] cycloadditions are a known reaction pathway for the benzofuran double bond. researchgate.net
Related structures, such as benzofuran-derived azadienes, are versatile building blocks in cycloaddition reactions for synthesizing fused heterocyclic systems. researchgate.net Additionally, furo[3,4-b]benzofurans have been shown to participate in intermolecular Diels-Alder and [4+3] cycloaddition reactions. rsc.org The synthesis of certain natural products containing a benzofuran core has also involved key steps like a acs.orgacs.org-sigmatropic rearrangement, highlighting the relevance of pericyclic processes in the chemistry of these heterocycles. rsc.org
Photochemical Reactivity and Excited State Transformations
2,3-Diarylbenzofurans exhibit interesting photochemical reactivity. A significant transformation was observed in the photolysis of 2,3-bis-(p-methoxyphenyl)benzofuran, a close structural analog of the title compound. rsc.org When irradiated with a mercury lamp or sunlight in benzene, this compound undergoes a novel photoisomerization to form 2,6-dimethoxy-9-(2-hydroxyphenyl)anthracene, alongside the expected phenanthrene (B1679779) derivative. rsc.org This rearrangement represents a unique excited-state transformation leading to a complex polycyclic aromatic structure.
Another important photochemical reaction of 2,3-disubstituted benzofurans is photocyclization. This process can be used to synthesize naphtho[1,2-b]benzofuran derivatives. researchgate.net The reaction proceeds through the photocyclization of a hexatriene system, followed by an aromatization step involving the elimination of a water molecule. researchgate.net These examples demonstrate that the excited states of 2,3-diarylbenzofurans are reactive intermediates capable of undergoing significant skeletal rearrangements and cyclizations.
Mechanistic Investigations of Key Transformations
The mechanisms of the aforementioned reactions have been subjects of investigation.
Oxidation: The decarbonyl-oxidation of 3-arylbenzofuran-2(3H)-ones is proposed to proceed through a radical mechanism. beilstein-journals.org The reaction is initiated by the autooxidation of the THF solvent to form a hydroperoxide intermediate. This intermediate facilitates the oxidative transformation. Control experiments using the radical quencher TEMPO were shown to inhibit the reaction, supporting the involvement of radical species. beilstein-journals.org
Hydrogenation: The selective hydrogenation of benzofurans over ruthenium catalysts in ionic liquids is understood to occur on the surface of the metal nanoparticles. acs.org The Lewis acidic environment created by additives like ZnCl₂ is believed to activate the substrate, facilitating the coordination and subsequent reduction of the furan ring's double bond. acs.org
Photochemical Transformations: The novel photoisomerization of 2,3-bis-(p-methoxyphenyl)benzofuran to an anthracene (B1667546) derivative is proposed to occur from an excited singlet state. rsc.org The mechanism likely involves a series of intramolecular rearrangements and bond formations, ultimately leading to the stable anthracene core. The photocyclization of 2,3-disubstituted benzofurans to naphtho[1,2-b]benzofurans follows a well-established pathway for hexatriene systems, involving a 6π-electrocyclization upon photochemical excitation, followed by an oxidative aromatization step to yield the final product. researchgate.net
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Mechanistic Insights
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules like 2,3-Bis(3-methoxyphenyl)-1-benzofuran. While one-dimensional (1D) NMR (¹H and ¹³C) provides primary data on the chemical environment of protons and carbons, advanced two-dimensional (2D) techniques are required to assemble the full molecular puzzle and analyze its spatial arrangement. nih.govnih.gov
Two-dimensional NMR experiments are crucial for unambiguously assigning all proton and carbon signals and mapping the connectivity within the molecule. slideshare.net
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings through chemical bonds, typically over two to three bonds. youtube.com For this compound, COSY spectra would reveal correlations between adjacent protons within the benzofuran (B130515) ring system and within each of the two 3-methoxyphenyl (B12655295) rings. This helps to trace the spin systems of the aromatic protons.
NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike COSY, NOESY identifies protons that are close in space, regardless of whether they are connected by bonds. This is particularly useful for determining the stereochemistry and conformation. In this compound, NOESY would show correlations between protons on the phenyl rings and nearby protons on the benzofuran core, providing insights into the rotational orientation (conformation) of the phenyl substituents relative to the central benzofuran plane.
HMQC (Heteronuclear Single Quantum Coherence) / HSQC (Heteronuclear Single Quantum Correlation): These experiments correlate proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C correlation). youtube.com This is the primary method for assigning carbon resonances by linking them to their known attached protons. For example, the methoxy (B1213986) protons (-OCH₃) would show a direct correlation to the methoxy carbon.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons, typically over two to four bonds. youtube.comresearchgate.net This is vital for connecting the different fragments of the molecule. Key HMBC correlations would be expected between the protons of the phenyl rings and the C2 and C3 carbons of the benzofuran core, confirming the substitution pattern. Correlations from the methoxy protons to the C3 carbon of the methoxyphenyl rings would also be observed. researchgate.net
Table 1: Expected 2D NMR Correlations for Structural Elucidation
| Technique | Type of Correlation | Expected Key Correlations in this compound |
|---|---|---|
| COSY | ¹H—¹H (through-bond) | Correlations between adjacent aromatic protons on the benzofuran and methoxyphenyl rings. |
| NOESY | ¹H—¹H (through-space) | Correlations between protons on the phenyl rings and the benzofuran core, indicating spatial proximity and conformation. |
| HSQC/HMQC | ¹H—¹³C (1-bond) | Direct correlation of each aromatic proton to its attached carbon; correlation of methoxy protons to the methoxy carbon. |
| HMBC | ¹H—¹³C (2-4 bonds) | Correlations from phenyl protons to C2/C3 of the benzofuran ring; correlations from methoxy protons to the C3 of the methoxyphenyl rings. |
While solution-state NMR provides information on molecules in an isotropic environment, solid-state NMR (ssNMR) can offer insights into the structure and dynamics of the compound in its crystalline or amorphous solid form. For complex aromatic systems, ssNMR can resolve ambiguities that may arise from molecular tumbling in solution. Studies on related polymeric or crystalline frameworks containing benzofuran derivatives have used ssNMR to investigate intermolecular interactions and packing effects in the solid state. acs.org This technique could be applied to this compound to study its crystal lattice structure and identify different polymorphs, if they exist.
Advanced Mass Spectrometry for Mechanistic Pathway Elucidation
Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and deducing its structure from fragmentation patterns.
Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific precursor ion is selected and fragmented to generate product ions. nih.gov This provides detailed structural information and helps to elucidate fragmentation pathways. researchgate.net For this compound, the protonated molecule [M+H]⁺ would be selected and subjected to collision-induced dissociation (CID). Common fragmentation patterns for benzofuran derivatives include cleavages of the substituent groups and characteristic ruptures of the furan (B31954) or benzene (B151609) ring. nih.govresearchgate.netnih.gov The fragmentation of the two 3-methoxyphenyl groups would likely be a dominant pathway.
Table 2: Plausible MS/MS Fragmentation Pathways
| Precursor Ion [M+H]⁺ | Plausible Fragmentation Pathway | Resulting Fragment Ion |
|---|---|---|
| [C₂₂H₁₈O₃+H]⁺ | Loss of a methyl radical (•CH₃) from a methoxy group | [M+H - 15]⁺ |
| [C₂₂H₁₈O₃+H]⁺ | Loss of formaldehyde (B43269) (CH₂O) from a methoxy group | [M+H - 30]⁺ |
| [C₂₂H₁₈O₃+H]⁺ | Cleavage of a methoxyphenyl group | [M+H - C₇H₇O]⁺ |
| [C₂₂H₁₈O₃+H]⁺ | Fission of the benzofuran core | Characteristic benzofuran-related ions |
High-Resolution Accurate Mass (HRAM) analysis provides a highly precise measurement of a molecule's mass-to-charge ratio (m/z), often to four or five decimal places. sci-hub.ru This accuracy allows for the unambiguous determination of the elemental formula of the parent ion and its fragments. mdpi.com For this compound (formula: C₂₂H₁₈O₃), HRAM would confirm its elemental composition by matching the experimentally measured mass with the theoretically calculated mass, distinguishing it from other potential isomers or compounds with the same nominal mass.
Vibrational Spectroscopy (FT-IR and Raman) for Bond Characterization and Intermolecular Interactions
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of chemical bonds within a molecule. These techniques are used to identify functional groups and characterize bonding. nih.govresearchgate.net The spectra are often complex for molecules like this compound, but theoretical calculations using Density Functional Theory (DFT) can aid in the assignment of vibrational bands. nih.govnih.gov
FT-IR Spectroscopy: Provides information on the absorption of infrared radiation due to molecular vibrations. Key characteristic bands would include:
Aromatic C-H stretching vibrations (above 3000 cm⁻¹).
Asymmetric and symmetric C-O-C (ether) stretches from the benzofuran ring and methoxy groups (typically in the 1250-1000 cm⁻¹ region).
Aromatic C=C ring stretching vibrations (in the 1600-1450 cm⁻¹ region).
Out-of-plane C-H bending vibrations, which are characteristic of the substitution pattern on the aromatic rings (below 900 cm⁻¹).
Raman Spectroscopy: Complements FT-IR by providing information on molecular vibrations that cause a change in polarizability. Raman is particularly sensitive to non-polar bonds and symmetric vibrations. The symmetric stretching of the aromatic rings would be expected to produce strong signals in the Raman spectrum. researchgate.netdntb.gov.ua
Analysis of shifts in vibrational frequencies can also provide insights into intermolecular interactions, such as hydrogen bonding or π-π stacking in the solid state. researchgate.net
Table 3: Key Expected Vibrational Bands
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | FT-IR, Raman |
| Aliphatic C-H Stretch (methoxy) | 3000 - 2850 | FT-IR, Raman |
| Aromatic C=C Stretch | 1620 - 1450 | FT-IR, Raman |
| Aryl Ether C-O-C Asymmetric Stretch | 1270 - 1230 | FT-IR |
| Aryl Ether C-O-C Symmetric Stretch | 1075 - 1020 | Raman |
| Aromatic C-H Out-of-Plane Bend | 900 - 675 | FT-IR |
X-ray Crystallography for Absolute Structure Determination and Supramolecular Assembly
X-ray crystallography stands as the definitive method for determining the absolute three-dimensional structure of crystalline solids. This technique provides precise information on bond lengths, bond angles, and torsional angles, thereby confirming the connectivity and conformation of a molecule. For complex heterocyclic systems like 2,3-diaryl-1-benzofurans, single-crystal X-ray diffraction is invaluable for unambiguous structural elucidation.
Furthermore, X-ray crystallography provides profound insights into the supramolecular assembly of molecules in the crystal lattice. It elucidates the non-covalent interactions, such as hydrogen bonds and π-π stacking, that govern the crystal packing. In the crystal structure of 2-(2-Methoxyphenyl)-1-benzofuran, molecules are connected by weak C-H···O bonds and C-H···π interactions, which dictate their orientation. nih.govresearchgate.net Similarly, studies on other benzofuran structures have detailed how intermolecular forces lead to the formation of infinite sheets or other complex three-dimensional networks. vensel.org This information is crucial for understanding the material properties and for the rational design of crystal engineering strategies.
The table below presents representative crystallographic data for a related benzofuran derivative to illustrate the type of information obtained from an X-ray diffraction study.
| Parameter | Value for 2-(2-Methoxyphenyl)-1-benzofuran nih.govresearchgate.net |
|---|---|
| Chemical Formula | C15H12O2 |
| Molecular Weight | 224.25 |
| Crystal System | Orthorhombic |
| Space Group | P212121 |
| a (Å) | 6.9419 (1) |
| b (Å) | 11.4409 (2) |
| c (Å) | 14.1703 (3) |
| Volume (Å3) | 1125.43 (3) |
| Z | 4 |
| Temperature (K) | 120 |
| Key Supramolecular Interactions | C-H···O bonds, C-H···π interactions |
Electronic Spectroscopy (UV-Vis and Fluorescence) for Electronic Transitions and Photophysical Properties
Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence emission techniques, is fundamental for characterizing the electronic structure and photophysical properties of conjugated molecules like this compound. These properties are dictated by the π-conjugated system of the benzofuran core and the attached phenyl rings.
UV-Vis absorption spectroscopy measures the electronic transitions from the ground state to excited states. For 2,3-diarylbenzofurans, the spectra are typically characterized by intense absorption bands in the UV region, corresponding to π → π* transitions. Studies on related benzofuran compounds show characteristic absorption bands, often one below 300 nm and another at longer wavelengths (325-350 nm). researchgate.net The exact position (λmax) and intensity (molar absorptivity, ε) of these bands are sensitive to the substitution pattern and the solvent environment. mdpi.comresearchgate.net
Fluorescence spectroscopy provides information about the de-excitation of the molecule from its first excited singlet state (S₁) back to the ground state (S₀). Many benzofuran derivatives are known to be fluorescent. The emission spectrum is typically a mirror image of the longest-wavelength absorption band and is red-shifted (a Stokes shift). The fluorescence quantum yield (ΦF) and lifetime (τF) are key parameters that quantify the efficiency and dynamics of the emission process. For example, research on 1,3-diphenylisobenzofuran, a related core structure, shows strong fluorescence with emission maxima sensitive to solvent polarity, shifting from ~455 nm in ethanol (B145695) to ~466 nm in DMSO. mdpi.comresearchgate.net The introduction of the benzofuran moiety itself has been shown to significantly enhance fluorescence brightness compared to non-fused analogs. researchgate.net
The photophysical properties of a representative fluorescent benzofuran analog are summarized in the table below.
| Property | Value for 1,3-Diphenylisobenzofuran (Ethanol) mdpi.comresearchgate.net |
|---|---|
| Absorption Maximum (λabs) | 410 nm |
| Emission Maximum (λem) | 455 nm |
| Electronic Transition | π → π* |
| Fluorescence Lifetime (τF) | 4.62 ns |
Circular Dichroism (CD) Spectroscopy for Chiral Derivations
Circular Dichroism (CD) spectroscopy is a powerful analytical technique used to study chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. While this compound is itself an achiral molecule, chiral derivatives could arise through the introduction of chiral substituents or by inducing atropisomerism. Atropisomerism can occur in biaryl systems where rotation around the single bond connecting the aryl groups is sterically hindered, leading to stable, non-interconverting rotational isomers (atropisomers) that are enantiomers of each other. The bulky 3-methoxyphenyl groups at the 2- and 3-positions of the benzofuran core could potentially create such restricted rotation.
If a chiral derivative of this compound were synthesized, or if atropisomers were resolved, CD spectroscopy would be essential for their characterization. The CD spectrum provides information about the absolute configuration and conformational properties of the chiral molecule. researchgate.net Each enantiomer of a chiral compound produces a CD spectrum that is a mirror image of the other, allowing for the determination of enantiomeric purity or enantiomeric excess (ee) in a sample. researchgate.net The sign (positive or negative) and intensity of the Cotton effects in the CD spectrum are directly related to the three-dimensional arrangement of the chromophores within the molecule. Therefore, CD spectroscopy serves as a critical tool in asymmetric synthesis and in the stereochemical analysis of chiral benzofuran derivatives. researchgate.net
Advanced Hyphenated Techniques for Reaction Monitoring and Profiling
The synthesis of complex organic molecules like this compound often involves multi-step processes or reactions that require careful monitoring to optimize yield and purity. Advanced hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for this purpose. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) is a premier hyphenated technique for reaction monitoring. In the synthesis of this compound, a small aliquot of the reaction mixture could be injected into the LC-MS system at various time points. The liquid chromatography component would separate the starting materials, intermediates, the final product, and any byproducts. The mass spectrometer then provides mass-to-charge (m/z) ratio data for each separated component. nih.gov This allows for the unambiguous identification of the desired product based on its molecular weight, while simultaneously tracking the consumption of reactants. This real-time profiling enables chemists to determine the optimal reaction time and conditions.
Other relevant hyphenated techniques include Gas Chromatography-Mass Spectrometry (GC-MS), which is suitable for volatile and thermally stable compounds, and LC-NMR, which couples liquid chromatography with Nuclear Magnetic Resonance spectroscopy. LC-NMR can provide detailed structural information on individual components of a mixture without the need for prior isolation, which is extremely useful for identifying unknown byproducts or unstable intermediates. nih.gov The use of these techniques provides a comprehensive understanding of the reaction pathway and is crucial for process development and quality control. nih.gov
Computational and Theoretical Investigations of 2,3 Bis 3 Methoxyphenyl 1 Benzofuran
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of molecules. By approximating the complex many-electron problem, DFT provides a balance between accuracy and computational cost, making it ideal for studying molecules of this size. Calculations are typically performed using specific functionals, such as B3LYP or PBE, combined with a basis set like 6-31G(d,p) or 6-311++G(d,p), which defines the mathematical functions used to build the molecular orbitals. physchemres.orgbhu.ac.inresearchgate.net
The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's kinetic stability, chemical reactivity, and optical properties. bhu.ac.inscienceopen.com
In studies of related benzofuran (B130515) derivatives, the HOMO is often localized on the electron-rich benzofuran ring system, while the LUMO may be distributed across the aryl substituents. For 2,3-Bis(3-methoxyphenyl)-1-benzofuran, the HOMO is expected to have significant contributions from the fused furan (B31954) and benzene (B151609) rings, as well as the oxygen atoms of the methoxy (B1213986) groups. The LUMO would likely be distributed over the phenyl rings. A smaller HOMO-LUMO gap generally implies higher reactivity and suggests that the molecule will absorb light at longer wavelengths. researchgate.netsemanticscholar.org Time-dependent DFT (TD-DFT) calculations are used to understand charge transfer characteristics within the molecule. scienceopen.com
Table 1: Example Frontier Orbital Energies for a Benzofuran Derivative This table presents representative data from a DFT study on a related benzofuran compound to illustrate the typical values obtained from such calculations.
| Parameter | Energy (eV) | Description |
| EHOMO | -5.8077 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -2.0756 | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 3.7321 | Indicator of chemical reactivity and stability |
Source: Adapted from computational data on related benzofuran structures. semanticscholar.org
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of this compound. These descriptors, based on conceptual DFT, provide a quantitative measure of the molecule's reactivity. bhu.ac.in
Key reactivity descriptors include:
Ionization Potential (IP) : The energy required to remove an electron (approximated as -EHOMO).
Electron Affinity (EA) : The energy released when an electron is added (approximated as -ELUMO).
Electronegativity (χ) : The ability to attract electrons, calculated as (IP + EA) / 2.
Chemical Hardness (η) : Resistance to change in electron distribution, calculated as (IP - EA) / 2. A smaller hardness value indicates higher reactivity.
Global Electrophilicity Index (ω) : A measure of the molecule's ability to act as an electrophile, calculated as χ² / (2η).
For related benzofuran compounds, these descriptors have been successfully calculated to predict their behavior in chemical reactions. researchgate.netsemanticscholar.org For example, a high electrophilicity index for a reactant can indicate its susceptibility to nucleophilic attack. semanticscholar.org
Table 2: Calculated Global Reactivity Descriptors for a Representative Benzofuran Derivative This table shows example values for global reactivity descriptors derived from HOMO-LUMO energies for a related benzofuran compound.
| Descriptor | Formula | Value (eV) |
| Ionization Potential (IP) | -EHOMO | 5.8077 |
| Electron Affinity (EA) | -ELUMO | 2.0756 |
| Electronegativity (χ) | (IP+EA)/2 | 3.9417 |
| Chemical Hardness (η) | (IP-EA)/2 | 1.8661 |
| Global Electrophilicity (ω) | χ²/(2η) | 4.1630 |
Source: Adapted from computational data on related benzofuran structures. semanticscholar.org
DFT calculations are highly effective at predicting various spectroscopic properties, which can then be compared with experimental data to validate the computed structure.
NMR Spectroscopy : The Gauge-Independent Atomic Orbital (GIAO) method within DFT is commonly used to predict the ¹H and ¹³C NMR chemical shifts. nih.gov Theoretical chemical shifts for this compound would be calculated and compared to an internal standard (like Tetramethylsilane, TMS). A high correlation between the calculated and experimental spectra confirms the molecular structure. scienceopen.comsci-hub.se
UV-Vis Spectroscopy : Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectra. scienceopen.com The calculations can identify the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions (e.g., π → π*). For benzofuran derivatives, these transitions are often associated with HOMO-LUMO excitations. researchgate.netsemanticscholar.org The predicted spectrum can be influenced by the solvent, which can be modeled using methods like the Polarizable Continuum Model (PCM). semanticscholar.org
IR Spectroscopy : DFT calculations can predict the vibrational frequencies of a molecule. nih.gov These frequencies correspond to the absorption peaks in an Infrared (IR) spectrum. The predicted wavenumbers help in assigning the experimental vibrational bands to specific functional groups and bond vibrations, such as C=C stretching in the aromatic rings, C-O-C stretching of the furan and methoxy groups, and C-H bending modes. semanticscholar.orgsci-hub.se
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
While DFT is excellent for static, single-molecule properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules based on a force field, providing insights into conformational flexibility and intermolecular interactions.
For this compound, MD simulations could be employed to:
Explore Conformational Space : The two methoxyphenyl groups can rotate around their single bonds connected to the benzofuran core. MD simulations can explore the potential energy surface to identify the most stable, low-energy conformations of the molecule.
Analyze Intermolecular Interactions : In a condensed phase (like a crystal or solution), MD can simulate how multiple molecules of this compound interact with each other or with solvent molecules. This is critical for understanding crystal packing, solubility, and other macroscopic properties. Studies on related benzofurans have used MD simulations to assess the stability of a molecule within a biological binding pocket, a technique crucial in drug discovery. researchgate.net
Reaction Mechanism Predictions and Transition State Elucidation
DFT calculations are invaluable for mapping out the pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, chemists can elucidate reaction mechanisms. acs.orgresearchgate.net
For the synthesis of 2,3-diarylbenzofurans, computational studies can:
Identify the Most Favorable Reaction Pathway : If a reaction can proceed through multiple routes, DFT can determine which path has the lowest activation energy barrier, and is therefore more likely to occur. semanticscholar.org
Characterize Transition States : Locating and analyzing the geometry and energy of a transition state is key to understanding the kinetics of a reaction. Vibrational frequency analysis is used to confirm a transition state, which is characterized by having exactly one imaginary frequency.
Rationalize Stereoselectivity : In reactions where stereoisomers can be formed, computational models can explain why one stereoisomer is preferentially formed over another, as has been shown in biocatalytic routes to related dihydrobenzofurans. researchgate.net
Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) for Non-Clinical Applications
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate a molecule's structural or computed properties (descriptors) with its observed activity or a physical property. semanticscholar.org
For non-clinical applications, such as materials science, QSAR/QSPR studies on this compound and its analogues could be developed. For instance, a study on 2-phenylbenzofuran (B156813) derivatives used DFT-calculated descriptors to build a multiple linear regression model. physchemres.org Such a model for 2,3-diarylbenzofurans might predict properties like:
Nonlinear Optical (NLO) Properties : Many organic molecules with extended π-systems, like benzofurans, exhibit NLO properties. QSPR models can predict the first-order hyperpolarizability (a measure of NLO response) based on quantum chemical descriptors. physchemres.org
Solubility and Permeability : Models can estimate physicochemical properties like solubility based on computed molecular descriptors, which is valuable in materials and chemical process design. acs.org
Luminescence : The fluorescence properties of benzofuran derivatives have been linked to their structure, and QSPR could potentially model quantum yield or emission wavelengths for applications in organic light-emitting diodes (OLEDs). sci-hub.se
Predictive Modeling for Material Science Applications
Predictive modeling using computational methods is a cornerstone in the discovery and design of novel materials. For benzofuran derivatives, these models are particularly useful in predicting their potential as components in organic light-emitting diodes (OLEDs), solar cells, and other optoelectronic devices. physchemres.org The chemical stability and strong π-π* transitions of the benzofuran ring system make these compounds promising candidates for such applications. researchgate.net
Computational models can predict key material properties such as charge transport capabilities, electronic band gaps, and nonlinear optical (NLO) properties. For instance, DFT calculations on 2-phenylbenzofuran derivatives have been used to determine their first-order hyperpolarizability, a measure of NLO activity. physchemres.org These studies indicate that benzofuran derivatives can possess remarkable NLO properties, which are crucial for applications in optical data storage and signal processing. physchemres.org
The predictive power of these models allows for the in silico screening of a large number of derivatives, enabling researchers to identify candidates with desirable properties for synthesis and experimental validation. This approach accelerates the materials discovery process and reduces the reliance on time-consuming and expensive laboratory synthesis.
Table 1: Predicted Nonlinear Optical Properties of 2-Phenylbenzofuran Derivatives This table presents data for related 2-phenylbenzofuran derivatives as a predictive example for the properties of this compound.
| Derivative | Dipole Moment (μ) [D] | Linear Polarizability (α) [x 10⁻²⁴ esu] | First-Order Hyperpolarizability (β) [x 10⁻³⁰ esu] |
| 2-phenylbenzofuran | Data not available | Data not available | 4.00 - 43.57 |
Source: Quantitative Structure-activity Relationship Studies and Nonlinear Optical Properties of 2-Phenylbenzofuran Derivatives: A Density Functional Theory Study. physchemres.org
Correlation with Photophysical Properties
Computational studies are instrumental in elucidating the relationship between the molecular structure of benzofuran derivatives and their photophysical properties, such as absorption and fluorescence spectra. Time-dependent DFT (TD-DFT) is a widely used method to calculate the excited-state properties of molecules and predict their UV-Vis absorption and emission spectra. researchgate.net
For benzofuran derivatives, the photophysical properties are strongly influenced by the nature and position of substituents on the benzofuran core and the aryl rings. For example, the presence of electron-donating or electron-withdrawing groups can significantly alter the intramolecular charge transfer (ICT) characteristics of the molecule, leading to shifts in the absorption and emission wavelengths. researchgate.net Solvatochromism, the change in color of a substance with the polarity of the solvent, is a common phenomenon in benzofuran derivatives and can be modeled computationally to understand the solute-solvent interactions in the ground and excited states. researchgate.net
Studies on various benzofuran derivatives have shown a good correlation between computationally predicted and experimentally measured photophysical properties. nih.govnih.gov This agreement validates the theoretical models and allows for the rational design of new fluorescent probes and emitters with tailored optical properties. For instance, the Stokes shift, which is the difference between the absorption and emission maxima, can be predicted and is a critical parameter for applications in fluorescence microscopy and sensing. researchgate.net
Table 2: Experimental and Theoretical Photophysical Data for a Benzofuran Derivative This table illustrates the correlation between experimental and theoretical data for a related benzofuran derivative, providing a framework for what could be expected for this compound.
| Solvent | Experimental λₐₐₛ (nm) | Theoretical λₐₐₛ (nm) | Experimental λₑₘ (nm) | Theoretical λₑₘ (nm) |
| Toluene | Data not available | Data not available | 519-538 | Data not available |
| Solid State | Data not available | Data not available | 519-538 | Data not available |
Source: Molecular Environment Effects That Modulate the Photophysical Properties of Novel 1,3-Phosphinoamines Based on 2,1,3-Benzothiadiazole. nih.gov
Supramolecular Chemistry and Host-Guest Interactions
The ability of molecules to form ordered assemblies through non-covalent interactions is the focus of supramolecular chemistry. For benzofuran derivatives, interactions such as hydrogen bonding and π–π stacking play a crucial role in their crystal packing and the formation of larger supramolecular structures. nih.gov
The methoxy groups in this compound can act as hydrogen bond acceptors, while the aromatic rings provide sites for π–π stacking. These interactions are fundamental to understanding the solid-state properties of the compound and are relevant for applications in crystal engineering and the design of materials with specific packing motifs.
While specific host-guest chemistry studies involving this compound are not widely reported, the general principles of supramolecular chemistry suggest that the benzofuran core and its substituents could interact with various guest molecules. The electron-rich aromatic system could potentially form complexes with electron-deficient guests through charge-transfer interactions. The design of specific host-guest systems would likely involve computational modeling to predict binding affinities and geometries before synthetic efforts are undertaken. The ability of phosphine-substituted porphyrins to form non-covalent arrays with other molecules highlights the potential for benzofuran derivatives to act as building blocks in supramolecular chemistry. rsc.org
Applications of 2,3 Bis 3 Methoxyphenyl 1 Benzofuran and Its Derivatives in Materials Science and Technology
Organic Light-Emitting Diodes (OLEDs) and Organic Electronics
Derivatives of the core benzofuran (B130515) and dibenzofuran (B1670420) structures are extensively explored for their utility in organic light-emitting diodes (OLEDs). Their performance is intrinsically linked to their thermal stability, charge transport capabilities, and energy level alignment within the device architecture.
The efficient transport of charge carriers (electrons and holes) to the emissive layer is critical for the performance of OLEDs. Dibenzofuran derivatives have been designed and synthesized to function as either electron-transporting or hole-transporting materials. For instance, incorporating dibenzofuran into larger molecular structures can create materials with good electron-transporting features. elsevierpure.com In one study, two host materials based on 9,10-diphenylanthracene (B110198) and dibenzofuran moieties were developed, demonstrating excellent thermal stability with decomposition temperatures exceeding 351 °C and exhibiting strong electron-transporting characteristics. elsevierpure.com
Conversely, methoxy-substituted dibenzofuran derivatives have been successfully synthesized and employed as hole-transport materials (HTMs). rsc.org These materials are noted for their high thermal stability and suitable energy levels that facilitate the injection and transport of holes from the anode to the emissive layer. rsc.orgmdpi.com The propeller-like configuration of triphenylamine (B166846) groups, when combined with the planar dibenzofuran core, helps in modulating the film-forming ability of these HTMs. mdpi.com
| Derivative Class | Function | Key Properties | Reference |
| Anthracene-dibenzofuran | Electron Transport (ET) | Excellent thermal stability (Td > 351 °C), good electron-transporting features. | elsevierpure.com |
| Methoxyaniline-substituted dibenzofuran | Hole Transport (HT) | High thermal stability, good planarity for π-π stacking, enhances intramolecular charge delocalization. | rsc.orgmdpi.com |
In OLEDs, the host material plays a crucial role in dispersing the light-emitting dopant (emitter) and facilitating energy transfer. Dibenzofuran derivatives are recognized as promising host materials, particularly for phosphorescent OLEDs (PHOLEDs), due to their high triplet energy levels. A series of bipolar host materials incorporating methoxy-substituted carbazoles (electron-donating) and dibenzofuran (electron-accepting) exhibited high triplet energies of 2.86–2.96 eV, making them suitable for hosting emitters. These materials also demonstrated high thermal stability, with 5% weight loss temperatures over 378 °C, and formed stable molecular glasses.
The versatility of these compounds allows them to be used as host materials for both phosphorescent and thermally activated delayed fluorescence (TADF) emitters. In some configurations, compounds with a dibenzofuran core can themselves act as emitters, although they are more commonly used as part of a larger emitting molecule or as a host. google.comnih.gov For example, pyrene-benzimidazole derivatives have been developed as novel blue emitters, showcasing how core structures can be functionalized to achieve specific emission colors. nih.gov
| Material Type | Application | Performance Metric | Key Finding | Reference |
| Methoxy-carbazole and dibenzofuran compounds | Host for PHOLEDs and TADF-OLEDs | External Quantum Efficiency (EQE) up to 12.5% | High triplet energies (2.86–2.96 eV) and balanced charge transport lead to efficient devices. | |
| Anthracene-dibenzofuran hosts with DABNA-NP-TB dopant | Blue OLEDs | EQE of 7.03%, CIE coordinates (0.136, 0.076) | The host material enabled a narrow, deep-blue emission spectrum with a significantly increased operational lifetime. | elsevierpure.com |
Photovoltaic Devices and Organic Solar Cells
The development of efficient and stable organic photovoltaic (OPV) devices relies on materials that can effectively absorb sunlight and transport charge. Benzofuran and its derivatives are utilized in various components of organic solar cells due to their favorable electronic properties.
The active layer in an organic solar cell is where photons are converted into excitons (electron-hole pairs), which are then separated into free charge carriers. Thieno[2,3-f]benzofuran (BDF), a related heterocyclic compound, is noted for its high planarity, strong electron-donating ability, and high hole mobility, making it a valuable building block for materials in the active layer of bulk-heterojunction (BHJ) organic solar cells. nih.gov The morphology of this active layer, including the molecular arrangement and nano-scale structure, is a critical factor for device performance and can be probed using techniques like grazing incidence X-ray scattering (GIXS). nih.gov
Efficient charge transport out of the active layer to the electrodes is essential for high-performance solar cells. As in OLEDs, methoxy-substituted dibenzofuran derivatives have proven to be effective hole-transport materials (HTMs) in perovskite solar cells (PSCs), which represent a highly efficient type of photovoltaic technology. rsc.org Two such dibenzofuran derivatives, BF-002 and BF-003, achieved power conversion efficiencies of 14.20% and 14.07%, respectively, comparable to the standard HTM, Spiro-OMeTAD. rsc.org The good planarity of the dibenzofuran unit facilitates better π-π stacking, which is advantageous for intermolecular hole transport. mdpi.com
| Device Type | Material | Role | Performance | Reference | | --- | --- | --- | --- | | Perovskite Solar Cells | Methoxyaniline-substituted dibenzofuran derivatives (BF-002, BF-003) | Hole Transport Material | Power Conversion Efficiency (PCE) of 14.20% and 14.07% | rsc.org | | Dye-Sensitized Solar Cells | Thieno[2,3-f]benzofuran (BDF)-based dyes (PSB-4) | Photosensitizer | PCE up to 5.5% | nih.gov |
Chemical Sensors and Biosensors (non-clinical)
The inherent fluorescence and electronic properties of benzofuran derivatives make them suitable candidates for the development of chemical and biosensors. While clinical applications are extensive, their utility in non-clinical sensing is also an area of active research. The principle often relies on the modulation of the fluorescence signal of the benzofuran derivative upon interaction with a specific analyte. For instance, some benzofuran derivatives exhibit oxidant and antioxidant properties, which can be harnessed for the detection of reactive oxygen species (ROS). mdpi.com The interaction with ROS can lead to a change in the fluorescence of the compound, providing a detectable signal. mdpi.com
Detection of Metal Ions
The electron-rich nature of the benzofuran ring system, combined with its extended π-conjugation, makes its derivatives excellent candidates for fluorescent chemosensors. chemisgroup.us The oxygen atoms and the aromatic system can effectively interact with the empty orbitals of electron-deficient metal ions, leading to detectable changes in their photophysical properties. chemisgroup.us This interaction forms the basis for designing highly selective and sensitive probes for various metal ions.
Derivatives of benzofuran have been successfully developed for the detection of a wide array of metal ions, including Fe³⁺, Pd²⁺, Zn²⁺, Cu²⁺, and Hg²⁺. chemisgroup.usresearchgate.netnih.gov For instance, a benzofuran glycinamide-based chemosensor, 3-(2-([4-fluorobenzyl]-amino)-acetamido)-benzofuran-2-carboxamide (BGA), was synthesized for the selective "on-off" fluorescent detection of Fe³⁺ ions. nih.gov This sensor demonstrated a remarkable fluorescence quenching response specifically in the presence of Fe³⁺, with a very low limit of detection (LOD) of 43 nM. researchgate.netnih.gov
Similarly, Benzofuran-2-boronic acid has been explored as a "turn-on" fluorescent sensor for Pd²⁺. The catalytic activity of palladium induces a dimerization of the benzofuran, leading to a highly fluorescent derivative and a significant increase in fluorescence intensity. researchgate.net This sensor showed high selectivity for Pd²⁺ with a detection limit as low as 9.8 nM. chemisgroup.us
The design of these chemosensors often involves incorporating specific functional groups onto the benzofuran scaffold that can act as binding sites for the target metal ion. The binding event alters the intramolecular charge transfer (ICT) characteristics of the molecule, resulting in either an enhancement ("turn-on") or quenching ("turn-off") of the fluorescence signal. chemisgroup.usresearchgate.net
Table 1: Examples of Benzofuran-Based Fluorescent Metal Ion Sensors
| Sensor Compound | Target Ion | Detection Limit | Response Type |
| 3-(2-([4-fluorobenzyl]-amino)-acetamido)-benzofuran-2-carboxamide (BGA) | Fe³⁺ | 43 nM researchgate.netnih.gov | Turn-off researchgate.netnih.gov |
| Benzofuran-2-boronic acid | Pd²⁺ | 9.8 nM chemisgroup.us | Turn-on chemisgroup.us |
| ((E)-3-((2-hydroxybenzylidene)-amino)-benzofuran-2-carboxamide) (HBC) | Zn²⁺ | 1.08 µM chemisgroup.us | Turn-on chemisgroup.us |
| {7-(dibutylamino)-3-methyl-1H, 3´H-spiro [chromeno-[2,3-c]-pyrazole-4,1´- google.com-benzofuran]-3´-one} (DHMP) | Cu²⁺ | 0.23 µM chemisgroup.us | - |
| Naphthofuran functionalized naphthalimide | Hg²⁺ | 0.47 µM chemisgroup.us | Turn-off chemisgroup.us |
Environmental Pollutant Detection
The same principles that enable metal ion detection can be applied to create sensors for various environmental pollutants. Benzofuran-based fluorescent probes have been developed for the detection of harmful substances such as sulfites and nitroaromatic compounds, which are common industrial byproducts. nih.gov
For example, near-infrared (NIR) fluorescent probes incorporating coumarin (B35378) and quinolinium moieties linked by a C=C double bond have been designed for the rapid detection of bisulfite (HSO₃⁻), a derivative of sulfur dioxide. nih.gov The detection mechanism involves a Michael addition reaction where the bisulfite anion attacks the electron-deficient C=C bond, breaking the conjugation and causing a blue shift in the absorption and emission spectra. nih.gov This allows for sensitive detection with limits as low as 38 nM. nih.gov
Fluorescence quenching is a common mechanism for detecting nitroaromatic compounds, which are components of many explosives. mdpi.com The electron-deficient nature of nitroaromatics facilitates a photoinduced electron transfer (PET) from the electron-rich fluorescent probe, leading to a quenching of the fluorescence signal. This strategy allows for the creation of highly sensitive sensors for compounds like picric acid.
Fluorescent Probes and Imaging Agents (non-biological, e.g., material defects)
The inherent fluorescence of benzofuran derivatives makes them valuable as fluorophores in various material science applications. scienceopen.com While extensively used in biological imaging, the principles can be extended to non-biological systems, such as detecting defects or monitoring changes in material properties. nih.govnih.govnih.gov Fluorescent probes can be incorporated into polymers or other materials, where changes in the local environment, such as stress, strain, or chemical degradation, can alter their fluorescence emission. This provides a non-destructive method for material analysis.
For instance, a probe's fluorescence might be sensitive to the polarity of its environment. If a material develops micro-cracks, the probe molecules at the crack interface would be exposed to a different environment (e.g., air or moisture), leading to a detectable change in fluorescence. Although specific applications of 2,3-Bis(3-methoxyphenyl)-1-benzofuran for material defect imaging are not widely documented, the photophysical properties of the 2,3-diarylbenzofuran class suggest their potential in this area. The rigid structure and high quantum yield of some derivatives are desirable characteristics for such probes.
Polymer Science and Polymerization Initiators
The benzofuran ring is a versatile monomer for polymerization. Benzofuran (BzF) itself is a prochiral olefin that can undergo cationic polymerization to produce polybenzofuran, a rigid polymer with a high glass-transition temperature and optical transparency, making it suitable for applications as a transparent thermoplastic.
While there is limited specific information on this compound acting as a polymerization initiator, some benzofuran derivatives, particularly carbamate (B1207046) insecticides, have been shown to influence polymerization processes, such as the in-vitro assembly of tubulin. nih.gov In materials science, free-radical polymerization is a key process for creating many common polymers, and it relies on initiators that generate free radicals. youtube.com Compounds like peroxides and azo compounds are common initiators. The development of novel initiators is an active area of research, and the benzofuran scaffold could potentially be functionalized to act in this capacity, although this application is not yet established for the title compound.
Catalysis and Ligand Design for Metal Complexes
The synthesis of functionalized benzofurans often relies on transition-metal catalysis, and in turn, the resulting benzofuran derivatives can serve as ligands for metal complexes used in other catalytic processes. nih.govthieme.deacs.org Various metals, including palladium, copper, and nickel, have been employed to catalyze the formation of the benzofuran ring system through intramolecular cyclizations and coupling reactions. nih.govacs.org
For example, nickel-catalyzed intramolecular nucleophilic addition has been used to form 3-aryl benzofuran derivatives from readily accessible starting materials. thieme.de Palladium and copper co-catalyzed Sonogashira coupling reactions between terminal alkynes and iodophenols are also a common route to synthesize benzofuran derivatives. nih.govacs.org
Once synthesized, the benzofuran structure can act as a ligand, coordinating with metal ions through its oxygen atom or other functional groups. These metal-ligand complexes can exhibit significant catalytic activity. The specific substituents on the benzofuran ring, such as the two 3-methoxyphenyl (B12655295) groups in the title compound, can modulate the electronic properties and steric environment of the metal center, thereby tuning its catalytic activity and selectivity for various organic transformations. nih.govthieme.de
Non-Linear Optical (NLO) Materials
Non-linear optical (NLO) materials are crucial for modern optoelectronic and photonic technologies, including optical data storage and laser applications. nih.gov Organic molecules with extended π-conjugated systems, often in a donor-π-acceptor arrangement, are known to exhibit significant NLO properties. nih.govscirp.org
Benzofuran derivatives, with their fused aromatic system, serve as an excellent π-conjugated core for NLO materials. nih.gov By attaching electron-donating and electron-withdrawing groups to the benzofuran scaffold, it is possible to engineer molecules with large second-order or third-order NLO responses. Theoretical studies using Density Functional Theory (DFT) have been employed to predict the NLO properties of new organic compounds, guiding the synthesis of materials with enhanced performance. nih.govnih.gov The 2,3-diaryl substitution pattern, as seen in this compound, extends the π-system, which is a key factor for achieving high hyperpolarizability (a measure of NLO activity). Research on various heterocyclic compounds has shown that structural modifications can significantly enhance NLO properties, making benzofuran derivatives promising candidates for future NLO devices. researchgate.netconicet.gov.ar
Agrochemistry and Crop Protection Agents (non-toxicological)
Benzofuran derivatives have been investigated for their potential use in agriculture as pesticides and antifungal agents. google.comscienceopen.comrsc.org The benzofuran core is present in several natural and synthetic compounds with demonstrated biological activity. rsc.orgnih.govresearchgate.net
For example, certain benzofuran derivatives have shown potent antifungal activity against various phytopathogenic fungi. researchgate.net Research into the structure-activity relationship has shown that specific substitutions on the benzofuran ring can enhance its efficacy against target organisms like Rhizoctonia solani and Sclerotinia sclerotiorum.
Furthermore, patents have been filed for benzofuran derivatives with insecticidal, acaricidal, and nematicidal properties. google.com These compounds function by targeting specific biological pathways in pests. For example, carbamate insecticides containing a benzofuran moiety have been shown to inhibit the polymerization of tubulin in vitro, a process vital for cell division. nih.gov This highlights the potential of the benzofuran scaffold in designing new, effective crop protection agents.
Textile Dyes and Pigments
There is currently no publicly available scientific literature or patent information that documents the use of this compound or its direct derivatives as textile dyes or pigments. While the broader class of benzofuran compounds has been explored for various applications, specific research detailing the synthesis and application of this compound for coloration purposes in the textile industry is not found in the reviewed sources. The synthesis of related compounds, such as phenolphthalein-based dyes which share some structural similarities, has been described, but a direct link to the specified compound for textile applications is not established. mdpi.com
Structure Property Relationships Spr in 2,3 Bis 3 Methoxyphenyl 1 Benzofuran Analogues
Influence of Substituent Effects on Electronic and Photophysical Properties
The electronic and photophysical behaviors of 2,3-bis(3-methoxyphenyl)-1-benzofuran and its derivatives are highly sensitive to the nature and placement of substituents on the aromatic rings. These modifications directly impact the molecule's frontier molecular orbitals—the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO)—which in turn govern its absorption and emission properties.
The parent compound, 2,3-diphenyl-1-benzofuran, is fluorescent, and the introduction of substituents can significantly modulate this fluorescence. The methoxy (B1213986) (–OCH3) groups in this compound, for instance, are electron-donating and generally cause a bathochromic (red) shift in both the absorption and emission spectra. This is due to a destabilization (raising) of the HOMO energy level, which narrows the HOMO-LUMO energy gap. Conversely, attaching electron-withdrawing groups (EWGs) like nitro (–NO2) or cyano (–CN) typically results in a hypsochromic (blue) shift by stabilizing (lowering) the HOMO energy. rsc.orgresearchgate.net
The efficiency of fluorescence, known as the fluorescence quantum yield, is also markedly affected by substituents. Electron-donating groups can enhance fluorescence intensity, while strong electron-withdrawing groups often lead to quenching or a significant decrease in emission. rsc.org The surrounding solvent environment can further influence these properties through solvatochromism, where the solvent polarity affects the degree of intramolecular charge transfer and thus the emission wavelength.
Below is a table summarizing the general effects of different substituents on the photophysical properties of 2,3-diaryl-1-benzofuran analogues.
| Substituent Type | Example | General Effect on Absorption/Emission | General Effect on Fluorescence Quantum Yield |
| Electron-Donating | -OCH3, -N(CH3)2 | Red-shift | Generally Increased |
| Electron-Withdrawing | -NO2, -CN | Blue-shift | Generally Decreased |
Impact of Aromatic Ring Modifications on Reactivity Profiles
Altering the aromatic rings of this compound analogues significantly influences their chemical reactivity. The benzofuran (B130515) core itself has a distinct reactivity pattern, which is modulated by the electronic properties of the aryl groups at the 2- and 3-positions. researchgate.net
Conversely, electron-withdrawing groups decrease the electron density of the benzofuran system. libretexts.org This deactivation makes the molecule less prone to electrophilic attack but can increase its susceptibility to nucleophilic attack, particularly at the 2- and 3-positions of the furan (B31954) ring.
The substituents themselves can also be sites of reaction. For instance, the methoxy groups in this compound can be cleaved to form hydroxyl derivatives, which then present new avenues for reactivity, such as O-alkylation or esterification. The stability of the benzofuran ring can also be affected by steric hindrance from bulky substituents, which can impact the molecule's planarity and the stability of the furan ring.
Conformational Flexibility and Its Effect on Material Performance
The conformational flexibility of this compound and its analogues is a key determinant of their performance in material applications. This flexibility stems from the rotation around the single bonds connecting the phenyl rings to the benzofuran core. The dihedral angles between the benzofuran ring and the phenyl rings are crucial conformational parameters.
In the solid state, the conformation is fixed by crystal packing forces. This locked conformation dictates intermolecular interactions like π-π stacking, which are vital for properties such as charge transport in organic semiconductors. A more planar conformation can enhance π-π stacking and facilitate charge mobility. However, extreme planarity can sometimes lead to aggregation-caused quenching (ACQ) of fluorescence.
In solution, the molecule is more dynamic. The degree of conjugation between the benzofuran core and the phenyl rings is dependent on the dihedral angles, with smaller angles leading to better conjugation and red-shifted spectra. The phenomenon of aggregation-induced emission (AIE) is also tied to conformational flexibility. Many 2,3-diaryl-1-benzofuran derivatives exhibit AIE, where they are weakly fluorescent in solution but become highly emissive in an aggregated or solid state. This is often attributed to the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay pathways.
Design Principles for Tailoring Specific Material Properties
The systematic modification of the this compound framework enables the rational design of materials with customized properties for applications like organic light-emitting diodes (OLEDs), fluorescent sensors, and organic semiconductors.
Tuning Optoelectronic Properties:
Band Gap Engineering: The HOMO-LUMO energy gap can be precisely controlled. Electron-withdrawing groups widen the band gap for blue emission, while electron-donating groups narrow it for red emission. mdpi.com
Enhancing Quantum Yield: The fluorescence quantum yield can be improved by incorporating rigid structural elements or by designing molecules that exhibit AIE through the restriction of intramolecular rotation in the solid state.
Designing for Specific Applications:
Fluorescent Sensors: For chemical sensing, a binding site for a target analyte can be integrated into the benzofuran structure. The binding event would alter the molecule's electronic or conformational properties, resulting in a detectable change in fluorescence.
Organic Semiconductors: To create effective organic semiconductors, the design should promote ordered molecular packing and strong intermolecular interactions, such as π-π stacking, through the design of planar molecules.
Controlling Solid-State Morphology:
Crystal Engineering: Substituents can direct crystal packing. Bulky groups can prevent close packing and reduce aggregation-caused quenching, while groups capable of hydrogen bonding can encourage specific packing arrangements.
A summary of strategies for tailoring material properties is provided in the table below.
| Desired Property | Design Strategy | Example Modification |
| Blue Emission | Widen HOMO-LUMO gap | Introduction of electron-withdrawing groups (e.g., -CN, -SO2R) |
| Red Emission | Narrow HOMO-LUMO gap | Introduction of strong electron-donating groups (e.g., -N(Aryl)2) |
| High Fluorescence Quantum Yield | Promote radiative decay and restrict non-radiative pathways | Incorporation of AIE-active rotors, rigidification of the molecular structure |
| Chemical Sensing | Incorporation of a specific binding site | Attachment of a receptor moiety (e.g., crown ether) |
| Enhanced Charge Transport | Promote ordered packing and π-π stacking | Design of planar molecules, introduction of groups that facilitate intermolecular interactions |
Future Research Directions and Emerging Opportunities for 2,3 Bis 3 Methoxyphenyl 1 Benzofuran
Development of Novel and Sustainable Synthetic Routes
The synthesis of the benzofuran (B130515) core is a well-established area of organic chemistry, yet the drive for sustainability and efficiency necessitates the development of new methodologies. scienceopen.comresearchgate.net Future research is focused on greener, more atom-economical approaches that can be applied to the synthesis of complex derivatives like 2,3-Bis(3-methoxyphenyl)-1-benzofuran.
Key areas of development include:
Catalytic C-H Functionalization: Direct C-H activation and functionalization represent a highly efficient strategy, minimizing the need for pre-functionalized starting materials and reducing waste. nih.gov For instance, ruthenium-catalyzed C-H alkenylation followed by aerobic annulation has been used to create functionalized 2,3-diarylbenzofurans from simple phenols and alkynes, using air as a mild oxidant. rsc.org
Metal-Catalyzed Cyclizations: Various transition metals, including palladium, copper, gold, and rhodium, are pivotal in modern benzofuran synthesis. acs.org Palladium-copper co-catalyzed Sonogashira coupling followed by intramolecular cyclization of o-iodophenols and terminal alkynes is a robust method. acs.orgnih.gov Research into heterogeneous catalysts, such as palladium nanoparticles, is paving the way for continuous flow reaction systems, enhancing scalability and catalyst recyclability. nih.gov
Photocatalysis and Electrochemistry: Visible-light-mediated and electrochemical methods are emerging as powerful tools for constructing benzofuran rings under mild conditions, often without the need for external oxidants or transition metals. scienceopen.comnih.gov These methods offer a high degree of control and align with the principles of green chemistry. nih.gov
One-Pot and Tandem Reactions: Designing cascade reactions where multiple bond-forming events occur in a single pot increases efficiency and reduces purification steps. nih.govresearchgate.net An example is the palladium-catalyzed tandem reaction of 2-hydroxyarylacetonitriles with sodium sulfinates to yield 2-arylbenzofurans. nih.gov
A comparison of emerging sustainable synthetic strategies is presented below:
| Synthetic Strategy | Catalyst/Reagent | Key Advantages | Example Application |
| C-H Activation/Annulation | Ruthenium (Ru) catalyst, Air (oxidant) | High regioselectivity, use of mild oxidant. rsc.org | Synthesis of 2,3-diarylbenzofuran-4-carboxylic acids. rsc.org |
| Sonogashira Coupling/Cyclization | Palladium (Pd) and Copper (Cu) | High tolerance for various functional groups. divyarasayan.org | Synthesis of diverse benzofurans from 2-iodophenols. divyarasayan.org |
| Continuous Flow Synthesis | Heterogeneous Pd-nanoparticle catalyst | Scalability, catalyst is recyclable. nih.gov | Intramolecular addition of phenols to alkynes. nih.gov |
| Photocatalyst-Free Cyclization | Visible light | Atom-economic, no need for photocatalyst or metal. nih.gov | Cyclization of 1,6-enynes and bromomalonates. nih.gov |
Exploration of Advanced Material Applications
The rigid, planar, and electron-rich nature of the 2,3-diaryl-1-benzofuran scaffold makes it an excellent candidate for applications in organic electronics and materials science. researchgate.net The methoxy (B1213986) groups in this compound can further tune the electronic properties and influence molecular packing in the solid state.
Future applications being explored include:
Organic Light-Emitting Diodes (OLEDs): Benzofuran derivatives are being investigated as materials for various layers within OLED devices. google.comresearchgate.net Their inherent fluorescence and charge-transporting capabilities are key. Specifically, benzofuran-carbazole hybrids have been studied as deep-blue emitters for thermally activated delayed fluorescence (TADF) OLEDs. rsc.org The goal is to develop materials with high photoluminescence quantum yields (PLQY), suitable HOMO/LUMO energy levels, and long operational lifetimes. google.comrsc.org
Organic Field-Effect Transistors (OFETs): Thiophene-substituted benzofuran derivatives, such as benzothieno[3,2-b]benzothiophene (BTBT), have shown promise in the construction of highly efficient OFETs. acs.orgnih.gov These materials can exhibit high charge carrier mobilities, essential for high-performance electronic devices. acs.org
Chemical Sensors: The potential for functionalizing the benzofuran core allows for the design of molecules that can selectively bind to specific analytes. Changes in the photophysical properties (e.g., fluorescence quenching or enhancement) upon binding can form the basis of a sensory response.
Integration into Hybrid Organic-Inorganic Systems
The creation of hybrid materials that combine the properties of organic molecules with inorganic frameworks is a rapidly growing field. rsc.org The benzofuran scaffold can be incorporated into these systems to impart specific optical, electronic, or recognition properties.
Emerging opportunities include:
Functionalized Nanoparticles: Attaching benzofuran derivatives to the surface of inorganic nanoparticles (e.g., silica (B1680970), gold, or quantum dots) can create hybrid materials with novel properties. The benzofuran moiety could act as a photosensitizer, a fluorescent tag, or a linker for further functionalization.
Metal-Organic Frameworks (MOFs): While not yet widely reported for 2,3-diaryl-1-benzofurans specifically, the synthesis of benzofuran-based ligands for MOF construction is a logical next step. These porous materials could be designed for applications in gas storage, separation, or catalysis, with the benzofuran unit influencing the framework's structure and properties.
Sol-Gel Materials: Incorporating benzofuran derivatives into silica or metal oxide matrices via the sol-gel process can produce robust, transparent materials with embedded optical functionalities. rsc.org This approach is useful for creating solid-state sensors, coatings, or new optical components. rsc.org
Theoretical Predictions Guiding Experimental Research
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for modern chemical research. nih.govnih.gov It allows for the in silico design and prediction of molecular properties, saving significant time and resources in the laboratory. researchgate.net
For this compound and its derivatives, theoretical methods can:
Predict Electronic and Optical Properties: DFT and Time-Dependent DFT (TD-DFT) calculations can accurately predict key parameters like HOMO-LUMO energy levels, absorption and emission spectra, and charge distribution. researchgate.netresearchgate.net This is crucial for designing new molecules for OLEDs or OFETs, allowing researchers to pre-screen candidates with optimal electronic characteristics. google.comresearchgate.net
Elucidate Reaction Mechanisms: Computational studies can map out the energy profiles of potential synthetic pathways, identifying transition states and intermediates. nih.gov This insight is vital for optimizing reaction conditions and understanding the regioselectivity and stereoselectivity of complex transformations. nih.gov
Guide Molecular Design: By modeling how structural modifications (e.g., changing substituent positions or types) affect molecular properties, theoretical predictions can guide the synthesis of new derivatives with enhanced performance for specific applications. researchgate.netresearchgate.net For example, 3D-QSAR (Quantitative Structure-Activity Relationship) studies can be used to design new molecules with predicted biological activity. researchgate.net
| Computational Method | Predicted Property | Relevance to Research |
| Density Functional Theory (DFT) | Ground-state geometry, HOMO/LUMO energies, electron density. nih.govresearchgate.net | Predicts molecular stability, reactivity, and charge transport potential. google.comresearchgate.net |
| Time-Dependent DFT (TD-DFT) | UV-Vis absorption spectra, excited state properties. researchgate.net | Essential for designing molecules for optical and electronic applications (e.g., OLEDs). researchgate.net |
| 3D-QSAR (CoMFA/CoMSIA) | Predicted biological activity based on structure. researchgate.net | Guides the design of new derivatives with potential therapeutic applications. researchgate.net |
| Molecular Docking | Binding affinity and mode to biological targets. nih.gov | Screens potential drug candidates and explains structure-activity relationships. nih.gov |
Scale-Up Considerations for Industrial Production
Transitioning a synthetic route from a laboratory flask to an industrial reactor presents numerous challenges. For a compound like this compound to be utilized in commercial applications, its synthesis must be scalable, cost-effective, and safe.
Future research in this area will focus on:
Process Intensification: Developing methods that are more efficient than traditional batch processing. Continuous flow chemistry, for example, offers superior heat and mass transfer, improved safety for handling hazardous reagents, and the potential for automated, high-throughput production. nih.gov
Catalyst Optimization: For catalytic reactions, moving from homogeneous to heterogeneous catalysts is often preferred for industrial applications due to the ease of product separation and catalyst recycling, which reduces costs and waste. acs.orgnih.gov
Green Solvents and Reagents: Replacing hazardous solvents and reagents with more environmentally benign alternatives is a key consideration for sustainable industrial production. nih.gov This includes exploring aqueous reaction media or solvent-free conditions where possible. divyarasayan.orgnih.gov
Gram-Scale Synthesis: Several modern synthetic protocols for benzofurans have already demonstrated successful gram-scale synthesis, indicating their potential for larger-scale production. acs.orgnih.govnih.gov
New Methodologies for Derivatization and Functionalization
The ability to selectively modify the core structure of this compound is crucial for fine-tuning its properties and creating libraries of new compounds for screening. nih.gov Late-stage functionalization (LSF), which involves modifying a complex molecule in the final steps of a synthesis, is a particularly powerful strategy. nih.gov
Future directions include:
Selective C-H Functionalization: Developing methods to selectively functionalize specific C-H bonds on either the benzofuran core or the pendant methoxyphenyl rings would provide direct access to new derivatives without requiring lengthy de novo synthesis. nih.gov Palladium-catalyzed C-H arylation using a directing group is one such powerful technique. nih.gov
Cross-Coupling Reactions: Expanding the range of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) that can be performed on halogenated or borylated versions of the parent compound will enable the introduction of a wide variety of substituents.
Radical Reactions: The use of radical reactions, potentially initiated by super-electron-donors (SEDs), offers a transition-metal-free pathway to functionalize the benzofuran core, particularly at the C3 position. nih.gov
Click Chemistry: Incorporating "clickable" functional groups, such as azides or alkynes, onto the benzofuran scaffold would allow for its easy conjugation to other molecules, polymers, or surfaces using highly efficient and selective click reactions.
Multi-responsive Materials Development
"Smart" materials that change their properties in response to external stimuli are at the forefront of materials science. The benzofuran scaffold, with its potential for tunable electronic properties and structural modifications, is a promising platform for developing such materials.
Emerging opportunities lie in the creation of:
Mechanochromic Materials: These materials change their fluorescence color in response to mechanical force (e.g., grinding or shearing). This phenomenon is often linked to a transition between crystalline and amorphous states, each having a different emission profile. rsc.org Difluoroboron β-diketonate dyes containing furan (B31954) and thiophene (B33073) heterocycles have demonstrated this reversible, high-contrast luminescence switching. rsc.org
Thermochromic Materials: Similar to mechanochromism, thermochromic materials exhibit color changes with temperature. This response can be engineered by designing molecules that undergo phase transitions or conformational changes at specific temperatures, altering their photophysical properties. rsc.org
Photochromic Systems: Introducing photo-switchable units (e.g., spiropyrans, azobenzenes) as substituents on the benzofuran core could allow for the reversible modulation of its properties using light of different wavelengths.
Q & A
What are the common synthetic routes for 2,3-bis(3-methoxyphenyl)-1-benzofuran, and how can reaction conditions be optimized for higher yields?
Basic:
The synthesis of benzofuran derivatives typically involves heteroannulation, Claisen-Schmidt condensations, or transition metal-catalyzed cross-couplings. For 2,3-bis(aryl)benzofurans, a one-pot method using palladium catalysis (e.g., Heck coupling) or oxidative cyclization of diarylalkynes with phenolic precursors is common .
Advanced:
To optimize yields, researchers should systematically vary catalysts (e.g., Pd(OAc)₂ vs. Pd(PPh₃)₄), solvents (polar aprotic vs. toluene), and temperature. For example, achieved 78% yield via a one-pot method using K₂CO₃ and Pd(OAc)₂/PPh₃ at 85°C. Mechanistic studies (e.g., monitoring by NMR or LC-MS) can identify intermediates and side reactions, such as incomplete cyclization or over-halogenation .
How do substituents at the C-2 and C-3 positions of benzofuran influence biological activity, and what experimental approaches are used to study structure-activity relationships (SAR)?
Basic:
Substituents at C-2 (e.g., ester groups) and C-3 (e.g., methoxyphenyl) are critical for cytotoxicity and enzyme inhibition. For example, 3-methoxy groups enhance anti-inflammatory activity by stabilizing interactions with cyclooxygenase .
Advanced:
SAR studies require iterative synthesis of analogs with controlled substitutions (e.g., replacing methoxy with halogens or amino groups) followed by bioassays. Computational docking (e.g., AutoDock) can predict binding affinities to targets like COX-2. Conflicting SAR data (e.g., reduced activity with bulkier substituents) may arise from steric hindrance, resolved via X-ray crystallography of ligand-target complexes .
What mechanisms underlie the anti-inflammatory activity of this compound, and how can they be validated experimentally?
Basic:
Benzofuran derivatives inhibit cyclooxygenase (COX) and lipoxygenase (LOX), reducing prostaglandin synthesis. reported 36–42% inhibition in carrageenan-induced edema models .
Advanced:
Mechanistic validation involves:
- Enzyme assays : Measure IC₅₀ values using purified COX-1/COX-2 or LOX.
- Gene expression profiling : qPCR or RNA-seq to assess downstream inflammatory markers (e.g., TNF-α, IL-6).
- Metabolite analysis : LC-MS to quantify arachidonic acid derivatives in treated vs. control cells .
How can researchers resolve contradictions in reported synthesis yields or biological activity data for benzofuran derivatives?
Advanced:
Discrepancies may stem from:
- Reagent purity : Use quantitative NMR (qNMR) or HPLC to verify starting material quality (e.g., highlights CRM-certified reagents for reproducibility).
- Experimental conditions : Replicate studies under identical conditions (e.g., solvent, catalyst loading).
- Statistical analysis : Apply ANOVA or multivariate regression to identify confounding variables (e.g., temperature gradients in exothermic reactions) .
What advanced analytical techniques are essential for characterizing this compound and its intermediates?
Advanced:
- X-ray crystallography : Confirms regiochemistry of substituents.
- High-resolution mass spectrometry (HRMS) : Validates molecular formulas, especially for halogenated byproducts.
- ²⁷Al NMR : Useful if aluminum-based catalysts are employed.
- DFT calculations : Predict spectroscopic signatures (e.g., IR stretching frequencies for carbonyl groups) .
How do reaction mechanisms differ between electrophilic substitution and transition metal-catalyzed pathways in benzofuran synthesis?
Advanced:
- Electrophilic substitution (e.g., nitration with HNO₃/AcOH) favors C-2/C-3 positions due to furan ring electron density. notes 2-nitrobenzofuran as the major product.
- Transition metal-catalyzed pathways (e.g., Suzuki coupling) enable regioselective arylations. For example, Pd-catalyzed cross-couplings require oxidative addition of aryl halides to Pd(0), followed by transmetallation and reductive elimination .
What novel catalytic strategies are emerging for benzofuran functionalization?
Advanced:
- Rhodium(II)-catalyzed cyclization : describes divergent synthesis of cyclopropa[cd]indoles and benzofurans via intramolecular tandem reactions.
- Photoredox catalysis : Enables C–H functionalization under mild conditions, reducing reliance on toxic reagents.
- Enzyme-mediated synthesis : Lipases or peroxidases for stereoselective oxidations, though scalability remains a challenge .
What strategies enhance the metabolic stability of benzofuran-based compounds for in vivo studies?
Advanced:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
